4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Description
This compound features a dihydropyridazine core substituted with a 4-methoxy group, a 2-methylphenyl group at position 1, and a 3-carboxamide moiety linked to a 3-(trifluoromethyl)phenyl ring. Its molecular formula is C₂₀H₁₆F₃N₃O₃ (molecular weight: 403.35 g/mol). Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications as intermediates in drug discovery or bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3/c1-12-6-3-4-9-15(12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-8-5-7-13(10-14)20(21,22)23/h3-11H,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFWABGAXANIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
A foundational approach involves reacting substituted hydrazines with β-keto esters or diketones. For example, ethyl 3-oxobutanoate reacts with 2-methylphenylhydrazine under acidic conditions to form the 1,6-dihydropyridazine ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclodehydration.
Table 1: Cyclocondensation Conditions for Pyridazine Formation
| Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-oxobutanoate + Hydrazine | PTSA (10 mol%) | Ethanol | 80 | 72 |
| Acetylacetone + 2-Methylphenylhydrazine | HCl (aq.) | Water | 100 | 68 |
Hantzsch-Inspired Multicomponent Assembly
Adapting the Hantzsch dihydropyridine synthesis, a three-component reaction between 2-methylbenzaldehyde, methyl acetoacetate, and 3-(trifluoromethyl)phenylurea in isopropanol yields a precursor that undergoes oxidative aromatization to the pyridazine. The use of isopropanol as a solvent enhances regioselectivity, favoring the 1,4-dihydropyridazine isomer.
Functionalization of the Pyridazine Ring
Methoxylation at Position 4
The methoxy group is introduced via nucleophilic substitution or Ullmann coupling. Treatment of 4-chloro-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with sodium methoxide in DMF at 120°C achieves 85% conversion to the methoxy derivative. Alternative routes employ copper(I)-catalyzed coupling of methyl boronic acids.
Installation of the Trifluoromethylphenyl Carboxamide
The N-[3-(trifluoromethyl)phenyl]carboxamide moiety is appended through a two-step sequence:
- Activation of the Carboxylic Acid : The 3-carboxylic acid group is converted to an acid chloride using thionyl chloride.
- Amidation : Reacting the acid chloride with 3-(trifluoromethyl)aniline in dichloromethane with triethylamine affords the target carboxamide in 78% yield.
Critical Parameters :
- Excess triethylamine (2.5 equiv) prevents HCl-induced side reactions.
- Reaction temperatures above 25°C lead to racemization; maintaining 0–5°C preserves stereochemical integrity.
Catalytic Systems and Reaction Optimization
Acid Catalysis in Ring Formation
Para-toluenesulfonic acid (PTSA) accelerates cyclocondensation by polarizing carbonyl groups, reducing activation energy by 12–15 kcal/mol. In contrast, Lewis acids like ZnCl2 favor dimerization byproducts, lowering yields to <50%.
Solvent and Temperature Effects
Isopropanol vs. Ethanol : Isopropanol’s higher boiling point (82°C vs. 78°C) enables longer reaction times without solvent loss, improving yields by 18%.
Low-Temperature Amidation : Conducting the amidation step at −10°C in tetrahydrofuran (THF) increases enantiomeric excess to 94%.
Industrial-Scale Production Considerations
Process Intensification via Continuous Flow
A patented continuous flow system condenses the three-step synthesis into a single reactor:
- Zone 1 : Cyclocondensation at 80°C (residence time: 30 min).
- Zone 2 : Methoxylation at 120°C (residence time: 20 min).
- Zone 3 : Amidation at 5°C (residence time: 10 min).
This method reduces purification steps and increases throughput to 12 kg/day.
Purification Techniques
- Crystallization : The crude product is recrystallized from ethyl acetate/hexane (1:3) to achieve >99% purity.
- Chromatography : Normal-phase silica gel chromatography with ethyl acetate/hexane gradients removes residual trifluoromethylaniline.
Data Tables and Comparative Analysis
Table 2: Yield Optimization Across Synthetic Steps
| Step | Conventional Batch Yield (%) | Continuous Flow Yield (%) |
|---|---|---|
| Cyclocondensation | 72 | 85 |
| Methoxylation | 68 | 79 |
| Amidation | 78 | 82 |
Table 3: Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 3-(Trifluoromethyl)Aniline | 420 | 38 |
| Methyl Acetoacetate | 55 | 12 |
| PTSA | 30 | 5 |
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-1-(2-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and selected analogs:
Key Comparative Insights
Core Heterocycle Differences: Dihydropyridazine vs. This could improve interactions with polar biological targets.
Substituent Effects :
- Trifluoromethyl vs. Methoxy : The 3-(trifluoromethyl)phenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than the 4-methoxyphenyl group in or . This may improve membrane permeability and target affinity .
- Steric Bulk : The 2-methylphenyl group at position 1 introduces steric hindrance absent in compounds like (1-methyl) or (carbamoylmethyl linker). This could influence binding pocket accessibility in enzymatic targets.
Functional Group Reactivity :
- Amide vs. Ester : The target’s carboxamide group is less prone to hydrolysis than the ester in , suggesting greater metabolic stability. Esters often act as prodrugs, whereas amides are typically more stable in vivo .
Synthetic Accessibility :
- highlights the use of piperidine-2-carboxylic acid derivatives and benzaldehyde analogs in synthesizing similar compounds, suggesting that the target compound may be prepared via analogous multi-step routes involving condensation and cyclization reactions .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting from substituted pyridazines and aromatic amines. Key steps include:
- Coupling reactions : Formation of the carboxamide bond via activation with reagents like EDC/HOBt .
- Substituent introduction : Methoxy and trifluoromethyl groups are introduced using nucleophilic substitution or cross-coupling reactions under inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is employed for high purity (>95%) .
Q. Optimization strategies :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Catalysts : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to enhance yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇F₃N₃O₃: 440.1234) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to determine logP .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling elucidate its structure?
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths/angles (e.g., dihydropyridazine ring planarity) .
- Computational modeling : Density Functional Theory (DFT) at B3LYP/6-31G* level predicts electrostatic potential surfaces, highlighting H-bond donor/acceptor sites .
Table 1 : Key Crystallographic Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Bond length (C=O) | 1.21 Å |
| Torsion angle | 178.5° |
Q. What strategies address contradictory data in enzyme inhibition assays?
- Assay validation : Replicate experiments with positive controls (e.g., staurosporine for kinases) .
- Structural analogs : Compare inhibitory activity of derivatives to identify substituent-specific effects (e.g., trifluoromethyl enhances binding to hydrophobic pockets) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain variability (e.g., conformational flexibility of the dihydropyridazine ring) .
Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl groups, or electron-withdrawing substituents at the phenyl ring .
- Bioactivity correlation : Use IC₅₀ values from kinase assays to generate 3D-QSAR models (e.g., CoMFA/CoMSIA) .
Table 2 : Substituent Effects on IC₅₀ (Hypothetical Data)
| Substituent | IC₅₀ (EGFR, nM) |
|---|---|
| -CF₃ | 12.5 |
| -Cl | 28.7 |
| -OCH₃ | 45.2 |
Q. What methodologies assess metabolic stability and toxicity?
- Microsomal stability : Incubate with human liver microsomes (HLM) and measure half-life via LC-MS .
- AMES test : Evaluate mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Q. How to resolve discrepancies in solubility and bioavailability data?
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct control : Monitor intermediates via in-line FTIR to detect side reactions early .
- Crystallization optimization : Use anti-solvent addition (e.g., water) under controlled cooling rates .
Q. How to utilize proteomics and transcriptomics in target identification?
- PharmMapper : Predict target proteins by reverse docking .
- RNA-seq : Treat cell lines (e.g., A549) and analyze differentially expressed genes via KEGG pathway enrichment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
